molecular formula C15H11Cl2NO4 B14959486 2-(1,3-benzodioxol-5-yloxy)-N-(3,5-dichlorophenyl)acetamide

2-(1,3-benzodioxol-5-yloxy)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B14959486
M. Wt: 340.2 g/mol
InChI Key: LFGKJTVWPQNKSS-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yloxy)-N-(3,5-dichlorophenyl)acetamide is a synthetic organic compound characterized by the presence of a benzodioxole moiety and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(3,5-dichlorophenyl)acetamide typically involves the reaction of 1,3-benzodioxole with 3,5-dichloroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yloxy)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(1,3-benzodioxol-5-yloxy)-N-(3,5-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-yloxy)-N-(3,5-dichlorophenyl)ethanamine
  • 2-(1,3-benzodioxol-5-yloxy)-N-(3,5-dichlorophenyl)propionamide

Uniqueness

2-(1,3-benzodioxol-5-yloxy)-N-(3,5-dichlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H11Cl2NO4

Molecular Weight

340.2 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C15H11Cl2NO4/c16-9-3-10(17)5-11(4-9)18-15(19)7-20-12-1-2-13-14(6-12)22-8-21-13/h1-6H,7-8H2,(H,18,19)

InChI Key

LFGKJTVWPQNKSS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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